molecular formula C9H9NO2 B11917207 4-Aminoisochroman-3-one

4-Aminoisochroman-3-one

Cat. No.: B11917207
M. Wt: 163.17 g/mol
InChI Key: XHSFTZNAJVWPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Isochromanone Ring System in Organic Synthesis

The isochromanone framework is a heterocyclic motif present in a variety of natural and synthetic compounds that exhibit significant biological activities. thieme-connect.com This structural unit is a key component in molecules with antidiabetic, antifungal, and antitumor properties. ontosight.airesearchgate.net For instance, natural products like (–)-hydrangenol have shown antidiabetic effects, while ochratoxin A is a potent mycotoxin. thieme-connect.com

The isochromanone ring system is a recognized heterocyclic structure in drug discovery, leading to the synthesis of candidates with a wide range of therapeutic applications, including uses as central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents. nih.gov The versatility of the isochromanone core makes it a crucial intermediate in the synthesis of complex natural products, such as isoquinolone and tetrahydroisoquinoline alkaloids. orgsyn.org For example, 6,7-methylenedioxy-3-isochromanone has been used to synthesize protopine (B1679745) and related alkaloids. orgsyn.org The development of new methods to synthesize isochromanone derivatives remains an active area of research, reflecting its importance in organic synthesis. organic-chemistry.orgresearchgate.net

Table 1: Examples of Biologically Active Isochromanone Derivatives

Compound ClassBiological ActivityReference
Isochromanone DerivativesAnticancer ontosight.ai
Isochroman DerivativesAntidiabetic (PTP1B inhibition)
Isochroman DerivativesAntitumor nih.gov
Isochroman DerivativesAnti-inflammatory, Antimicrobial, Antihypertensive nih.gov
Ajudazol B (Isochromanone-containing)Antifungal researchgate.net
(-)-HydrangenolAntidiabetic thieme-connect.com
Ochratoxin AMycotoxin thieme-connect.com
FusarentinInsecticide thieme-connect.com

Overview of Research Trajectories for 4-Aminoisochroman-3-one

Research concerning this compound is primarily concentrated on its synthesis and its role as a precursor for more complex molecular architectures. A significant focus has been the development of stereoselective synthetic methods to control the three-dimensional arrangement of the molecule, which is crucial for its biological function.

One key research trajectory involves the asymmetric organocatalytic synthesis of 4-aminoisochromanones. thieme-connect.com A highly stereoselective one-pot intramolecular Mannich reaction has been developed to produce 4-aminoisochromanones with two adjacent stereocenters in good yields and with excellent control over their spatial orientation (cis-stereoselectivity). organic-chemistry.org This method utilizes 2-oxopropyl-2-formylbenzoates and anilines as starting materials, catalyzed by a secondary amine. organic-chemistry.org

Another important area of research demonstrates the utility of this compound derivatives as synthetic intermediates. For example, 4-(N-Methyl)-β-3',4'-dimethoxyphenylethylamino)-isochroman-3-one, synthesized from the reaction of 4-bromoisochroman-3-one and an amine, serves as a key intermediate in a convergent synthesis of the rhoeadan alkaloid skeleton. cdnsciencepub.com This highlights the scaffold's value in building complex, biologically relevant molecules.

Table 2: Synthetic Approaches to this compound Derivatives

Reaction TypeSubstratesCatalyst/ReagentsProduct FeaturesReference
Intramolecular Mannich Reaction2-Oxopropyl-2-formylbenzoates, AnilinesSecondary amine (e.g., Proline derivatives)Good yields, excellent cis-stereoselectivities and enantiomeric excess values. thieme-connect.comorganic-chemistry.org
Nucleophilic Substitution4-Bromoisochroman-3-one, N-methyl-β-3,4-dimethoxyphenethylamine---High yield formation of the aminolactone intermediate. cdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-amino-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C9H9NO2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-4,8H,5,10H2

InChI Key

XHSFTZNAJVWPTF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C(=O)O1)N

Origin of Product

United States

Synthetic Methodologies for 4 Aminoisochroman 3 One and Its Derivatives

Classical and Established Synthetic Routes to 4-Aminoisochroman-3-one

Synthesis from Isochroman-3-one Precursors and Related Lactones

The synthesis of this compound can be envisioned to proceed from readily available isochroman-3-one precursors through the introduction of an amino group at the C4 position. A plausible and established chemical strategy would involve the alpha-halogenation of isochroman-3-one, followed by a nucleophilic substitution with an amine.

This approach would begin with the bromination of isochroman-3-one at the alpha-position to the carbonyl group, yielding 4-bromoisochroman-3-one. This intermediate is a versatile precursor for the introduction of various nucleophiles. The subsequent reaction of 4-bromoisochroman-3-one with a suitable amine, such as ammonia (B1221849) or a primary amine, would lead to the formation of the desired this compound through a nucleophilic substitution reaction. This classical approach offers a straightforward pathway to the target compound, leveraging well-understood reaction mechanisms in organic synthesis.

Condensation Reactions in this compound Synthesis

Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water, are fundamental in the synthesis of heterocyclic compounds. Multi-component reactions (MCRs), a type of condensation reaction, are particularly powerful for the efficient construction of complex molecules like this compound derivatives in a single step.

One such approach is the Ugi four-component reaction (U-4CR) . This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it is conceivable to design a Ugi reaction that leads to the formation of the this compound scaffold. For example, a suitably substituted ortho-formylphenylacetic acid derivative could serve as the aldehyde and carboxylic acid components, which upon reaction with an amine and an isocyanide, could cyclize to form the desired lactone ring with the amino group at the 4-position.

Another relevant multi-component condensation is the Strecker synthesis . The Strecker synthesis is a method for the synthesis of α-amino acids from an aldehyde or ketone. It proceeds via the formation of an α-aminonitrile intermediate from the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the nitrile. While not a direct route to this compound, a modified Strecker reaction using an appropriate keto-acid precursor could potentially be adapted to generate the desired product.

One-Pot Synthetic Procedures for Isochromanone Derivatives

One-pot syntheses are highly desirable in modern organic chemistry as they reduce the number of work-up and purification steps, leading to increased efficiency and sustainability. A notable one-pot procedure for the synthesis of 4-aminoisochromanone derivatives is the intramolecular Mannich reaction.

This reaction utilizes 2-oxopropyl-2-formylbenzoates and anilines as substrates. In the presence of a suitable catalyst, these starting materials undergo a cascade of reactions within a single reaction vessel to afford 4-aminoisochromanones. The reaction proceeds through the in-situ formation of an imine from the aniline (B41778) and the aldehyde functionality of the benzoate (B1203000), followed by an intramolecular nucleophilic attack of the enolizable ketone onto the imine, leading to the formation of the heterocyclic ring with the concomitant introduction of the amino group at the 4-position. This method is not only efficient but can also be rendered highly stereoselective, as will be discussed in the following section.

Advanced Asymmetric Synthesis Approaches

The development of asymmetric methods to control the stereochemistry of the newly formed chiral centers is a major focus in the synthesis of biologically active molecules. For this compound, which contains at least two stereocenters, enantioselective synthesis is of paramount importance.

Organocatalytic Strategies for Enantioselective 4-Aminoisochromanone Formation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. A highly stereoselective one-pot intramolecular Mannich reaction for the synthesis of 4-aminoisochromanones has been successfully developed using a secondary amine organocatalyst. nih.gov

In this strategy, 2-oxopropyl-2-formylbenzoates and various anilines are reacted in the presence of a chiral proline-derived organocatalyst. nih.gov This catalyst facilitates the formation of an enamine from the ketone moiety and an imine from the aldehyde and aniline. The subsequent intramolecular Mannich reaction proceeds with high diastereo- and enantioselectivity, affording cis-4-aminoisochromanones in good yields. nih.gov The reaction has been shown to tolerate a wide range of substituents on both the aniline and the benzoate precursor.

CatalystSubstrate 1 (Aniline)Substrate 2 (Benzoate)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)Yield (%)
(S)-proline derivative4-methoxyanilineMethyl 2-(2-oxopropyl)benzoate>99:19985
(S)-proline derivativeAnilineMethyl 2-(2-oxopropyl)benzoate98:29878
(S)-proline derivative4-chloroanilineMethyl 2-(2-oxopropyl)benzoate>99:19981

Data compiled from Vetica, F., et al. (2016). Synthesis. nih.gov

Enantioselective Cyclization Reactions for Isochromanone Scaffolds

Another key strategy for the asymmetric synthesis of this compound is the enantioselective construction of the core isochromanone ring system, which can then be further functionalized. Various enantioselective cyclization reactions have been developed for this purpose.

One such approach involves an asymmetric ortho-lithiation strategy. This method utilizes a chiral auxiliary to direct the stereoselective addition of an aldehyde to an ortho-lithiated aromatic amide. The resulting intermediate can then be cyclized to form the isochromanone ring with high enantiomeric excess. While this method does not directly introduce the amino group at the 4-position, the resulting hydroxylated isochromanone can be a versatile precursor for the synthesis of this compound through subsequent chemical transformations.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful and well-established strategy for asymmetric synthesis. This method involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. nih.gov The auxiliary is covalently attached to the substrate, directs a diastereoselective transformation, and is subsequently removed to yield the enantiomerically enriched product. While this approach requires additional synthetic steps for the attachment and removal of the auxiliary, it often provides high levels of stereocontrol and is applicable to a wide range of substrates. nih.gov

In the context of this compound synthesis, a chiral auxiliary could be appended to a precursor molecule to direct the stereoselective introduction of the amino group or a precursor functional group at the C4 position. For instance, an Evans-type oxazolidinone auxiliary, known for its high efficacy in directing asymmetric alkylations and aldol (B89426) reactions, could be employed. researchgate.net The general approach would involve the attachment of the chiral auxiliary to a suitable isochromanone precursor, followed by a diastereoselective reaction to install the desired functionality at the C4 position. Subsequent removal of the auxiliary would then afford the chiral 4-functionalized isochromanone, which could then be converted to this compound.

Table 1: Common Chiral Auxiliaries and Their Potential Application in Isochromanone Synthesis

Chiral AuxiliaryKey FeaturesPotential Application in this compound Synthesis
Evans' OxazolidinonesHigh diastereoselectivity in alkylation and aldol reactions.Directing the asymmetric alkylation of an isochromanone enolate at the C4 position.
Oppolzer's CamphorsultamEffective in a variety of asymmetric transformations.Guiding the stereoselective addition of a nitrogen-containing nucleophile to a C4-electrophilic isochromanone precursor.
Enders' SAMP/RAMP HydrazonesReliable for asymmetric alkylation of ketones and aldehydes.Asymmetric synthesis of a C4-substituted isochromanone precursor via alkylation.

Desymmetrization Strategies in Isochromanone Synthesis

Desymmetrization of meso compounds has emerged as an elegant and efficient strategy for the synthesis of chiral molecules. nih.gov This approach involves the enantioselective transformation of a prochiral or meso starting material, breaking its symmetry to generate a chiral product. The desymmetrization of meso-diols and meso-bisphosphates has been successfully demonstrated using various catalytic systems. nih.govnih.gov

In the synthesis of isochromanones, a potential desymmetrization strategy could involve a meso-isochromanone precursor with two identical functional groups at the C4 and an equivalent position. An enantioselective reaction, such as a catalytic acylation or phosphorylation, could then differentiate between these two groups, leading to a chiral isochromanone derivative. organic-chemistry.org For example, a meso-4,4-bis(hydroxymethyl)isochroman-3-one could be subjected to an enantioselective mono-acylation, followed by conversion of the remaining hydroxyl group to an amino group.

Another approach could involve the desymmetrization of a prochiral isochromanone derivative. For instance, a 4-substituted isochromanone with a plane of symmetry could undergo a catalytic reaction that introduces a new stereocenter at the C4 position with high enantioselectivity. The success of such strategies relies on the development of highly selective catalysts that can effectively differentiate between the enantiotopic groups or faces of the substrate.

Table 2: Potential Desymmetrization Approaches for Chiral Isochromanone Synthesis

Starting Material TypeDesymmetrization ReactionPotential CatalystResulting Chiral Intermediate
meso-4,4-Disubstituted IsochromanoneEnantioselective mono-acylationChiral amine or phosphine (B1218219) catalystChiral mono-acylated isochromanone
meso-Isochroman-3,4-diol derivativeEnantioselective oxidationChiral transition metal complexChiral 4-hydroxyisochroman-3-one
Prochiral 4-substituted IsochromanoneEnantioselective reduction of a C4-carbonylChiral borane (B79455) reagentChiral 4-hydroxyisochromanone

Chemo-Enzymatic and Biocatalytic Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high enantio-, regio-, and chemoselectivity under mild conditions, making them ideal for the synthesis of complex chiral molecules like this compound.

Enzymatic Routes for Chiral Amine Synthesis Relevant to the this compound Moiety

Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate. An (R)- or (S)-selective transaminase could be used to convert a 4-oxoisochroman-3-one precursor directly into the corresponding (R)- or (S)-4-aminoisochroman-3-one with high enantiomeric excess.

Amine Dehydrogenases (AmDHs) : AmDHs catalyze the reductive amination of a ketone or aldehyde with ammonia or an amine as the amine source, using a nicotinamide (B372718) cofactor (NADH or NADPH). Similar to transaminases, an AmDH could be employed for the asymmetric synthesis of this compound from a 4-oxoisochroman-3-one precursor.

Imine Reductases (IREDs) : IREDs catalyze the asymmetric reduction of imines to chiral amines. A chemo-enzymatic approach could involve the formation of a prochiral imine at the C4 position of the isochromanone ring, followed by stereoselective reduction using an IRED.

Lipases for Kinetic Resolution : In cases where a racemic mixture of this compound is synthesized, a lipase (B570770) could be used for enzymatic kinetic resolution. mdpi.com This involves the selective acylation of one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Multi-Enzyme Cascade Reactions

Multi-enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot, offer significant advantages in terms of process efficiency and sustainability. nih.govsciepublish.com These cascades can be designed to produce complex molecules from simple starting materials without the need for isolation of intermediates. rug.nl

For the synthesis of this compound, a multi-enzyme cascade could be envisioned starting from a more readily available precursor. For example, a cascade could be designed to first oxidize a 4-hydroxyisochroman-3-one to the corresponding 4-oxo intermediate using an alcohol dehydrogenase (ADH), followed by an in-situ amination using a transaminase or amine dehydrogenase. Such a system would require a cofactor regeneration system for the nicotinamide-dependent enzymes.

Table 3: Enzymes and Their Roles in Potential Biocatalytic Syntheses of this compound

Enzyme ClassSubstrateProductKey Advantage
Transaminase (TA)4-Oxoisochroman-3-one(R)- or (S)-4-Aminoisochroman-3-oneHigh enantioselectivity in direct amination.
Amine Dehydrogenase (AmDH)4-Oxoisochroman-3-one(R)- or (S)-4-Aminoisochroman-3-oneUtilizes ammonia as a cheap amine source.
Imine Reductase (IRED)4-Iminoisochroman-3-one(R)- or (S)-4-Aminoisochroman-3-oneHigh stereoselectivity in imine reduction.
Alcohol Dehydrogenase (ADH)4-Hydroxyisochroman-3-one4-Oxoisochroman-3-onePrepares the ketone precursor for amination.
LipaseRacemic this compoundEnantiomerically enriched this compound and its N-acetylated formEffective for resolving racemic mixtures.

Flow Chemistry Applications in Isochromanone Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. beilstein-journals.orgnih.gov Performing reactions in a continuous flow reactor offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and the potential for automation and scalability. drreddys.comchemicalindustryjournal.co.uk

The synthesis of isochromanone derivatives can benefit from the application of flow chemistry. For example, reactions that are highly exothermic or involve unstable intermediates can be performed more safely and efficiently in a flow reactor. The precise control of residence time and temperature in a flow system can also lead to improved yields and selectivities.

A notable application of flow chemistry in this area is the photocatalyzed synthesis of isochromanones. Photocatalytic reactions are often well-suited for flow chemistry as the shallow path length of the reactor allows for efficient irradiation of the reaction mixture. This can lead to higher reaction rates and improved product purity compared to batch photoreactors.

Table 4: Advantages of Flow Chemistry in Isochromanone Synthesis

FeatureAdvantage in Isochromanone Synthesis
Enhanced Heat and Mass TransferImproved control over exothermic reactions, leading to higher selectivity and safety.
Precise Control of Reaction ParametersOptimization of reaction conditions (temperature, pressure, residence time) for improved yield and purity.
Improved SafetySafe handling of hazardous reagents and unstable intermediates in small reactor volumes.
ScalabilityStraightforward scaling of production by extending the operation time or using larger reactors.
Automation and IntegrationPotential for automated synthesis and integration of in-line analysis and purification.

Reaction Mechanisms in 4 Aminoisochroman 3 One Chemistry

Mechanistic Investigations of Key Transformations

The synthesis and reactivity of 4-aminoisochroman-3-one are governed by several fundamental reaction mechanisms. Understanding these pathways is crucial for controlling stereochemistry and achieving efficient synthesis.

The carbonyl group at the C3 position of the isochromanone ring is a key electrophilic center, making it susceptible to nucleophilic attack. This reaction is a fundamental step in many transformations involving this scaffold. The general mechanism begins with the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.orgkhanacademy.org This process leads to the breaking of the C-O pi bond and the formation of a tetrahedral alkoxide intermediate, changing the carbon's hybridization from sp² to sp³. libretexts.org In the subsequent step, protonation of the resulting alkoxide yields an alcohol. libretexts.org

Detailed computational and crystallographic studies have established that the trajectory of the incoming nucleophile is not random. It preferentially approaches the carbonyl carbon at an angle of approximately 105°, a path known as the Bürgi-Dunitz trajectory. masterorganicchemistry.com This specific angle maximizes the overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO), facilitating the transition to a tetrahedral geometry. masterorganicchemistry.com

The reversibility of the nucleophilic addition depends on the basicity of the nucleophile compared to the resulting alkoxide. Strong nucleophiles, such as organometallic reagents or hydrides, lead to irreversible additions. masterorganicchemistry.com In contrast, weaker nucleophiles may participate in reversible additions.

Table 1: Examples of Nucleophilic Addition to the Isochromanone Carbonyl
NucleophileIntermediateFinal Product Type (after workup)Reaction Characteristics
Hydride (e.g., from NaBH4)Tetrahedral alkoxide3-Hydroxy-isochromanReduction of the ketone to a secondary alcohol.
Organometallic (e.g., Grignard, R-MgBr)Tetrahedral alkoxide3-Alkyl-3-hydroxy-isochromanFormation of a tertiary alcohol and a new C-C bond.
Cyanide (e.g., HCN/KCN)Tetrahedral alkoxide (cyanohydrin anion)3-Cyano-3-hydroxy-isochroman (Cyanohydrin)A classic reversible addition leading to a cyanohydrin. masterorganicchemistry.com
Amines (Primary, RNH2)CarbinolamineImine (at C3)Addition followed by dehydration. unizin.org

The intramolecular Mannich reaction is a powerful and highly stereoselective method for synthesizing the 4-aminoisochromanone core. organic-chemistry.orgrsc.org This one-pot reaction typically involves the condensation of a substrate containing both a ketone (or enolizable component) and an aldehyde, with an amine. organic-chemistry.org

A key example is the reaction of 2-formylbenzoates, which possess an aldehyde group, with anilines and a ketone component. organic-chemistry.org The mechanism, often catalyzed by a secondary amine like proline, proceeds through several key stages: almerja.com

Iminium Ion Formation : The aldehyde group reacts with the primary amine (e.g., aniline) under acidic catalysis to form an iminium ion. This ion is a potent electrophile. chemistrysteps.com

Enol or Enamine Formation : The ketone portion of the starting material tautomerizes to its enol form or reacts with a secondary amine catalyst to form a nucleophilic enamine. almerja.comchemistrysteps.com

Intramolecular Cyclization : The nucleophilic enol (or enamine) attacks the electrophilic iminium ion in an intramolecular fashion. This crucial C-C bond-forming step establishes the isochromanone ring and sets the stereochemistry at the C3 and C4 positions. organic-chemistry.org

Lactonization and Tautomerization : Subsequent hydrolysis of the intermediate and intramolecular esterification (lactonization) yields the final this compound product.

This strategy has been shown to produce 4-aminoisochromanones with excellent cis-stereoselectivity and high enantiomeric excess. organic-chemistry.org

Table 2: Key Components in Intramolecular Mannich Synthesis of 4-Aminoisochromanones
Component RoleExample Substrate/ReagentMechanistic Function
Electrophile Precursor2-FormylbenzoatesProvides the aldehyde for iminium ion formation and the ester for lactonization. organic-chemistry.org
Nucleophile PrecursorKetone moiety (e.g., 2-oxopropyl group)Forms the nucleophilic enol or enamine. organic-chemistry.org
Amine SourceAnilinesForms the iminium ion and becomes the amino group at C4. organic-chemistry.org
CatalystSecondary amines (e.g., Proline)Facilitates both iminium ion and enamine formation. almerja.com

Imine and enamine species are not merely byproducts but essential intermediates that dictate the course of the Mannich reaction. almerja.comresearchgate.net

Imine/Iminium Intermediates : The reaction between an aldehyde or ketone and a primary amine forms an imine (also known as a Schiff base). unizin.org In the acidic conditions typical of a Mannich reaction, the imine is protonated to form an iminium ion. This ion is significantly more electrophilic than the starting carbonyl compound, making it highly reactive toward weak nucleophiles like enamines or enols. unizin.orgchemistrysteps.com

Enamine Intermediates : Enamines are formed from the condensation of a ketone or aldehyde with a secondary amine. numberanalytics.comlibretexts.org They are electron-rich alkenes and serve as potent carbon nucleophiles, representing an alternative to enolates that can be formed under milder, non-basic conditions. almerja.com In organocatalyzed Mannich reactions, the catalyst (e.g., proline) reacts with a ketone to form a transient nucleophilic enamine, which then attacks the iminium ion. nobelprize.org

The interplay between iminium ion catalysis (activating the electrophile) and enamine catalysis (generating the nucleophile) allows for complex bond formations under mild conditions, a cornerstone of modern asymmetric organocatalysis. nobelprize.org

Tautomerization, the migration of a proton accompanied by a switch of a single and adjacent double bond, is a relevant process for this compound. The molecule can potentially exist in equilibrium with other tautomeric forms.

Keto-Enol Tautomerism : The primary structure is a ketone. It can tautomerize to an enol form, where a proton moves from the C4 carbon to the C3 carbonyl oxygen, creating a hydroxyl group at C3 and a C3=C4 double bond. The stability of this enol form is often influenced by factors like intramolecular hydrogen bonding and conjugation. libretexts.org

Amide-Iminol Tautomerism : While the core is a lactone (cyclic ester), the exocyclic amine and adjacent ketone can exhibit behavior analogous to amide tautomerism. The keto form is generally favored, but an "iminol-like" enol-amine tautomer can be formed as described above.

Solvent Influence : The equilibrium between tautomers can be significantly influenced by the solvent. Polar aprotic solvents may favor the keto form, while non-polar solvents might shift the equilibrium toward the enol form, particularly if the enol is stabilized by intramolecular hydrogen bonding. mdpi.com

Table 3: Potential Tautomeric Forms of this compound
Tautomer NameKey Structural FeaturesNotes
Keto-Amine (Major Form)C3=O (ketone), C4-NHR (amine)The standard and generally most stable structure.
Enol-AmineC3-OH (enol), C3=C4 double bond, C4-NHRFormed by proton transfer from C4 to the carbonyl oxygen. libretexts.org
Imino-Alcohol (less likely)C4=NR (imine), C3-OHA less common tautomer for this specific structure.

Cyclization Reaction Mechanisms Pertinent to the Isochromanone Core

Beyond the intramolecular Mannich reaction, several other cyclization strategies are employed to construct the fundamental isochromanone skeleton. These methods often rely on metal catalysis or radical pathways.

Palladium-Catalyzed Carbonylative Cyclization : This powerful method involves the use of palladium catalysts to incorporate carbon monoxide (CO) and trigger a cyclization cascade. For instance, a substrate with two aryl halide bonds can undergo a double cyclization in the presence of CO and a palladium catalyst to build complex fused systems that include the isochromanone core. mdpi.com The mechanism typically involves oxidative addition of palladium to an aryl-halide bond, CO insertion, and subsequent intramolecular nucleophilic attack by an oxygen atom to form the lactone ring. mdpi.com

Radical Cyclization : Aryl radicals can be generated under photoredox conditions from precursors like aryldiazonium salts. researchgate.net These highly reactive radicals can then undergo an intramolecular cyclization by attacking a suitably positioned alkene or other radical acceptor, followed by a final trapping or termination step to yield the isochromanone product. researchgate.net

Oxidative Cyclization : Biocatalytic and chemical oxidation methods provide another route. Laccase enzymes, for example, can mediate an oxidative [4+2] cyclization of precursors like pyrocatechuic acid with styrenes to form the isochromanone scaffold under green conditions. researchgate.net Chemical oxidants can also be used to trigger the cyclization of appropriately functionalized carboxylic acids. researchgate.net

Table 4: Mechanistic Summary of Isochromanone Core Cyclization Strategies
Cyclization StrategyKey Catalyst/ReagentMechanistic HallmarkReference
Carbonylative Double CyclizationPalladium(II) complexes, COOxidative addition, CO insertion, reductive elimination cascade. mdpi.com
Photoredox Radical CyclizationRu(bpy)3Cl2, Visible LightSingle Electron Transfer (SET) to generate an aryl radical from a diazonium salt, followed by intramolecular cyclization. researchgate.net
Enzymatic Oxidative CyclizationLaccase Enzyme, O2Enzyme-mediated [4+2] cycloaddition of oxidized intermediates. researchgate.net
Alkyllithium-Mediated CyclizationAlkyllithium reagentsProceeds through an alkyllithium intermediate rather than a long-lived radical. acs.org

Stereochemistry and Chiral Resolution of 4 Aminoisochroman 3 One

Principles of Enantioselective Synthesis for the Isochromanone Class

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. For the isochromanone class, several strategies have been developed to achieve high enantioselectivity. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One prominent approach involves the transition-metal-catalyzed insertion of carbenes into X-H bonds (where X can be nitrogen, oxygen, or sulfur) to form reactive onium ylides. These ylides can then be trapped by electrophiles in an enantioselective manner. nih.gov For instance, a bimetallic catalyst system, such as one combining a rhodium(II) complex with a chiral N,N'-dioxide-metal complex (like Fe(III) or Sc(III)), has been effectively used in the cascade Z-selective-1,3-OH insertion/aldol (B89426) cyclization of ketoacids with diazoketones. nih.govresearchgate.net This method leads to the formation of isochromanone derivatives with excellent enantioselectivity. researchgate.net The choice of the amino acid backbone and amide subunits in the chiral ligand can significantly influence the enantiomeric excess (ee) of the product. nih.gov

Another strategy is the use of dinuclear zinc catalysts in the enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones. This method has proven successful in synthesizing spiro[indanone-2,3′-isochromane-1-one] derivatives with high diastereoselectivity and enantioselectivity (up to >99% ee). rsc.orgresearchgate.net The reaction can be scaled up to a gram scale without compromising the stereochemical outcome. rsc.org

The development of these enantioselective methods is crucial for accessing optically pure isochromanone derivatives, which are valuable building blocks in organic synthesis. The ability to control the absolute configuration at the stereocenters is a key determinant of the biological activity of the final products.

Chiral Resolution Techniques for 4-Aminoisochroman-3-one Enantiomers

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org For this compound, which contains a basic amino group, several techniques can be employed to achieve this separation.

A classical and widely used method for resolving racemates is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic base, this compound, with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orgsigmaaldrich.com The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. libretexts.orgresearchgate.net This difference in solubility allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net

The success of this method depends on several factors:

The diastereomeric salts must crystallize well. researchgate.net

There must be a significant difference in the solubility of the two diastereomeric salts. researchgate.net

The resolving agent should be readily available in an optically pure form, be chemically stable, and easily recoverable. researchgate.net

Commonly used chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. wikipedia.orgsigmaaldrich.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The pure enantiomer is then recovered by treating the salt with a base to remove the resolving agent. wikipedia.org The more soluble diastereomer remaining in the mother liquor can also be processed to recover the other enantiomer. In some cases, the undesired enantiomer can be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR synthesis). wikipedia.org

Resolving Agent Examples for Amines
(+)-Tartaric acid
(-)-Tartaric acid
(+)-Camphorsulfonic acid
(-)-Camphorsulfonic acid
(S)-Mandelic acid
(R)-Mandelic acid
(-)-Di-p-toluoyl-L-tartaric acid

This table provides examples of common resolving agents used for the separation of racemic amines via diastereomeric salt formation.

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. wikipedia.orguni-muenchen.de The chiral recognition mechanism can involve various interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. wikipedia.org

For the separation of amine enantiomers like those of this compound, several types of CSPs are available:

Pirkle-type (Brush-type) Phases: These CSPs often consist of a chiral molecule, such as an amino acid derivative, covalently bonded to a silica (B1680970) support. They are known as π-π donor-acceptor columns and are effective for separating racemates with π-acidic or π-basic groups. libretexts.orgscielo.org.mx

Polysaccharide-based Phases: CSPs derived from cellulose (B213188) and amylose (B160209) are among the most versatile and widely used for enantioseparations. scielo.org.mx They can be used in both normal-phase and reversed-phase modes. psu.edu Coated polysaccharide phases generally offer broader solvent compatibility. scielo.org.mx

Protein-based Phases: These phases use proteins immobilized on a silica support to achieve chiral recognition. wikipedia.org

Cyclodextrin-based Phases: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with analytes. The difference in the stability of the complexes formed with each enantiomer allows for their separation. wikipedia.org

The development of a chiral chromatographic method often involves screening different CSPs and mobile phase compositions to achieve optimal resolution. wikipedia.org Chiral HPLC has been successfully used for the resolution of similar compounds, such as nitropropranolol enantiomers, on a preparative scale. mdpi.com

Common Chiral Stationary Phase TypesPrimary Interaction Mechanism
Pirkle (Brush-type)π-π interactions, hydrogen bonding, dipole-dipole
Polysaccharide (Cellulose, Amylose)Hydrogen bonding, dipole-dipole, steric inclusion
Protein-basedHydrophobic and polar interactions
Cyclodextrin-basedInclusion complexation

This table summarizes common types of chiral stationary phases and their primary interaction mechanisms for enantiomeric separation.

Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. wikipedia.orgiupac.org This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material as the reaction progresses. wikipedia.org

For this compound, a potential kinetic resolution strategy would involve an enantioselective acylation of the amino group. In this process, a chiral acylation catalyst would preferentially catalyze the acylation of one enantiomer over the other. This would result in a mixture of the acylated product of one enantiomer and the unreacted starting material of the other enantiomer, which can then be separated. Amidine-based catalysts have shown high efficacy in the kinetic resolution of various secondary alcohols through enantioselective acylation. nih.gov Similar principles can be applied to amines.

The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is desirable for achieving high enantiomeric excess in both the product and the unreacted starting material. wikipedia.org

Determining the enantiomeric excess (ee) of a sample is crucial for evaluating the success of an enantioselective synthesis or chiral resolution. wikipedia.org While chiral chromatography is a primary method for this, spectroscopic techniques offer alternative and often rapid methods.

One such technique is chiral tag rotational spectroscopy . In this method, a chiral tag molecule is complexed with the analyte. The resulting diastereomeric complexes have distinct rotational spectra, allowing for the quantification of each enantiomer and thus the determination of the enantiomeric excess. marquette.edu

Circular Dichroism (CD) spectroscopy is another powerful tool. Chiral molecules absorb left and right circularly polarized light differently, resulting in a CD spectrum. The intensity of the CD signal is proportional to the concentration and the enantiomeric excess of the analyte. nih.gov By creating calibration curves with samples of known ee, the ee of an unknown sample can be determined. nih.gov Exciton-coupled circular dichroism (ECCD) is a specific application of CD spectroscopy that can be used to determine the absolute configuration and enantiomeric excess of various chiral compounds, including amines. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, often with the aid of a chiral derivatizing agent or a chiral solvating agent. Reaction of the enantiomeric mixture with a chiral derivatizing agent, such as Mosher's acid, forms diastereomers that will have distinct NMR spectra, allowing for the integration of signals to determine the enantiomeric ratio. nih.gov

Spectroscopic MethodPrincipleApplication to this compound
Chiral Tag Rotational SpectroscopyFormation of diastereomeric complexes with distinct rotational spectra. marquette.eduQuantification of enantiomers and determination of ee. marquette.edu
Circular Dichroism (CD) SpectroscopyDifferential absorption of circularly polarized light by enantiomers. nih.govDetermination of ee and absolute configuration. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyFormation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. nih.govDetermination of enantiomeric ratio. nih.gov

This table outlines spectroscopic approaches for determining the enantiomeric excess of chiral compounds like this compound.

Applications of 4 Aminoisochroman 3 One As a Synthetic Intermediate

Precursor to Complex Natural Products and Alkaloids

The isochromanone core is a structural motif found in numerous natural products with significant biological activities. thieme-connect.com Consequently, 4-Aminoisochroman-3-one and its derivatives serve as crucial precursors in the total synthesis of complex natural products, particularly alkaloids. Alkaloids are a diverse class of naturally occurring compounds, typically containing at least one nitrogen atom in a heterocyclic ring, and many exhibit potent pharmacological properties. wikipedia.orgnih.gov

A notable application of this scaffold is in the synthesis of rhoeadan alkaloids. For instance, a key step in a convergent synthesis of (±)-cis-alpinigenine, a rhoeadan alkaloid, involves an intermediate derived from a related isochromanone structure. cdnsciencepub.com In a similar synthetic sequence, 4-amino-isochroman-3-one hydrochloride can be acylated with substituted phenylacetyl chlorides. The resulting amide can then undergo a series of reactions, including reduction and cyclization, to construct the complex tetracyclic core of the rhoeadan alkaloids. cdnsciencepub.com The strategic placement of the amino group on the isochromanone ring is critical for building the subsequent azepine ring characteristic of this alkaloid family.

The synthesis of these complex molecules often involves multiple steps, starting from simpler, commercially available materials. The construction of the initial isochromanone ring system itself can be achieved through methods like the Baeyer-Villiger oxidation of the corresponding indanone. cdnsciencepub.com The introduction of the amino group at the C-4 position sets the stage for cyclization reactions that form the core structure of the target alkaloid. mdpi.com

Building Block for Novel Heterocyclic Ring Systems

The reactivity of this compound makes it an excellent building block for the creation of novel and diverse heterocyclic ring systems. sigmaaldrich.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. thermofisher.com

One of the most effective uses of this intermediate is in the asymmetric organocatalytic synthesis of a new class of 4-aminoisochromanones bearing two adjacent stereocentres. thieme-connect.comorganic-chemistry.org This is achieved through a direct, one-pot intramolecular Mannich reaction. thieme-connect.com In this process, a 2-oxopropyl-2-formylbenzoate substrate reacts with an aniline (B41778) in the presence of a secondary amine catalyst. organic-chemistry.org The reaction proceeds with high efficiency, yielding cis-3-acetyl-4-aminoisochroman-1-ones in good yields and with excellent stereoselectivity. thieme-connect.com

The reaction's success is highly dependent on the choice of catalyst and solvent, as shown in the table below.

Optimization of the Intramolecular Mannich Reaction. thieme-connect.com
EntryCatalystSolventYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
1ADMSO8599:199
2ADMF8198:299
3ANMP7598:299
4BDMSO4797:399
5CDMSO7099:199
6DDMSOnrndnd
7EDMSOnrndnd
General Conditions: Reaction of 2-oxopropyl 2-formylbenzoate (B1231588) (1a) with p-methoxyaniline (2a) in the specified solvent at room temperature. thieme-connect.comCatalysts: A = Tetrazole-substituted catalyst, B = (S)-proline, C = (S)-proline derivative, D = Hydroxyproline, E = Jørgensen–Hayashi catalyst. thieme-connect.comnr = no reaction, nd = not determined. thieme-connect.com

This methodology provides a facile route to a variety of substituted 4-aminoisochromanones, which are of high interest due to the prevalence of the isochromanone scaffold in biologically active compounds. thieme-connect.com

Strategic Derivatization for Downstream Synthesis

The functional groups of this compound—the secondary amine and the lactone—allow for strategic derivatization, a key step in preparing the molecule for subsequent transformations in a multi-step synthesis. mdpi.com Derivatization involves chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as enhancing reactivity or improving analytical detection. nih.gov

A key strategy involves the acylation of the amino group. For example, the hydrochloride salt of 4-amino-isochroman-3-one can be readily reacted with an acyl chloride, such as 3,4-dimethoxyphenylacetyl chloride, in the presence of a mild base. cdnsciencepub.com This reaction forms an N-acylated derivative, converting the basic amine into a neutral amide.

Reaction Scheme: Acylation of this compound

Starting MaterialReagentProductPurpose
4-amino-isochroman-3-one hydrochloride3,4-dimethoxyphenylacetyl chlorideN-(3-oxo-isochroman-4-yl)-2-(3,4-dimethoxyphenyl)acetamideForms a key amide intermediate for subsequent cyclization to build the rhoeadan alkaloid skeleton. cdnsciencepub.com

This acylation is not merely a protective step; it strategically installs a significant portion of the target molecule's final structure. The newly introduced side chain is specifically chosen to participate in a subsequent intramolecular cyclization reaction (e.g., a Friedel-Crafts type reaction), which is essential for constructing the fused ring systems of complex alkaloids. cdnsciencepub.com This highlights how the initial derivatization of the simple this compound building block is a critical and deliberate step in a larger synthetic strategy.

Advanced Structural Analysis and Characterization Methodologies

X-ray Crystallography for Molecular Structure and Absolute Configuration

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. For "4-Aminoisochroman-3-one," this technique provides precise information on bond lengths, bond angles, and the conformation of the isochromanone ring system. Furthermore, in cases where the molecule is chiral, X-ray crystallography of a single crystal of one enantiomer allows for the determination of its absolute configuration.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R or S at a stereocenter. chadsprep.comlibretexts.orglibretexts.org This is achieved by assigning priorities to the four substituents attached to the chiral carbon based on atomic number. chadsprep.comyoutube.com The molecule is then oriented so that the lowest priority group is pointing away from the viewer, and the direction of the sequence from the highest to the third-highest priority group determines the configuration. chadsprep.comlibretexts.org A clockwise direction corresponds to the R configuration, while a counter-clockwise direction indicates the S configuration. libretexts.orgyoutube.com

Spectroscopic Techniques for Elucidation of Molecular Structure and Reactivity

Spectroscopic methods are indispensable tools for deducing the molecular structure and understanding the chemical behavior of "this compound."

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org Both ¹H and ¹³C NMR are crucial for the structural elucidation of "this compound."

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its electronic environment. msu.edu Protons in different parts of the molecule will resonate at different frequencies, providing a map of the proton environments. savemyexams.com For "this compound," one would expect to see distinct signals for the aromatic protons, the protons on the isochromanone ring, and the protons of the amino group. The integration of the peaks corresponds to the relative number of protons in each environment. libretexts.org Furthermore, spin-spin splitting patterns, which arise from the interaction of neighboring non-equivalent protons, can reveal connectivity within the molecule. libretexts.orgsavemyexams.com For example, the multiplicity of a signal (e.g., singlet, doublet, triplet) is described by the n+1 rule, where 'n' is the number of neighboring protons. msu.edu

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. msu.edu Key signals would include those for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the isochromanone ring.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the complete assignment of the structure. The study of related isochromanone derivatives has shown that the chemical shifts can be sensitive to the solvent used, providing insights into solute-solvent interactions and conformational dynamics. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Protons
Aromatic-H~7.0 - 8.0MultipletOther Aromatic-H
CH-NH₂~4.0 - 4.5VariesCH₂
O-CH₂~4.5 - 5.0MultipletCH-NH₂
NH₂Variable (broad)Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
C=O (Lactone)~165 - 175
Aromatic-C~120 - 140
O-CH₂~60 - 70
CH-NH₂~50 - 60

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov For "this compound," the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1700-1750 cm⁻¹ due to the C=O stretching vibration of the lactone (a cyclic ester). The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the range of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the fingerprint region, typically between 1000-1250 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the ester group would also be present, usually in the 1000-1300 cm⁻¹ range. Studies on related isochromanone derivatives have utilized IR spectroscopy to confirm the presence of key functional groups. d-nb.inforesearchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Lactone (C=O)Stretching~1700 - 1750
Amine (N-H)Stretching~3300 - 3500
Amine (N-H)Bending~1590 - 1650
Aromatic C-HStretching~3000 - 3100
Aliphatic C-HStretching~2850 - 3000
Ester (C-O)Stretching~1000 - 1300

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. neu.edu.traaup.edu

In a typical mass spectrum of "this compound," the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation of the molecular ion provides valuable structural clues. For "this compound," characteristic fragmentation pathways could include the loss of the amino group, cleavage of the lactone ring, and other rearrangements. The presence of nitrogen in the molecule can often be inferred from the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

The analysis of related isochromanone derivatives by mass spectrometry has been reported, confirming their molecular formulas. d-nb.info

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical method.

For the analysis of amines like "this compound" by liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly enhance detection sensitivity and specificity. mdpi.comresearchgate.net The primary amine group in "this compound" is a key target for derivatization.

One common strategy is to introduce a group that increases the ionization efficiency of the molecule in the mass spectrometer's ion source. Reagents such as dansyl chloride can be used to derivatize primary and secondary amines, and the resulting derivatives can be detected with high sensitivity using techniques like HPLC-MS/MS. mdpi.com Benzoyl chloride is another effective derivatizing agent that reacts with primary amines to form stable benzoyl derivatives. chromatographyonline.com This not only improves chromatographic retention on reversed-phase columns but also enhances MS/MS fragmentation, leading to better detection. chromatographyonline.com

Other derivatization reagents have been developed to improve the detection of aliphatic amines, such as 2-[2-(dibenzocarbazole)-ethoxy] ethyl chloroformate (DBCEC-Cl), which creates derivatives that are stable and show intense protonated molecular ions in APCI-MS. nih.gov The goal of these derivatization strategies is often to introduce a permanently charged or easily ionizable moiety, which can lead to a significant improvement in the limit of detection, sometimes by several orders of magnitude. mdpi.comnih.gov

Table 4: Common Derivatization Reagents for Primary Amines in Mass Spectrometry

Derivatizing ReagentFunctional Group TargetedAdvantage for MS Analysis
Dansyl ChloridePrimary and Secondary AminesIncreased ionization efficiency, fluorescent tag
Benzoyl ChloridePrimary and Secondary Amines, PhenolsIncreased hydrophobicity, improved fragmentation
6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)Primary and Secondary AminesExcellent chromatographic performance, good fragmentation
2-[2-(dibenzocarbazole)-ethoxy] ethyl chloroformate (DBCEC-Cl)Aliphatic AminesHigh sensitivity with fluorescence and APCI-MS detection

Enhancing Chromatographic Resolution

The resolution of enantiomers is a critical aspect of the analysis of chiral compounds such as this compound. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary technique for separating enantiomers and accurately determining their ratios. chiralpedia.comeijppr.com The enhancement of chromatographic resolution is crucial for the precise quantification of enantiomeric excess (ee) and diastereomeric ratios (dr), which are vital parameters in asymmetric synthesis. thieme-connect.com

The development of efficient analytical methods allows for the separation of complex mixtures of stereoisomers. For instance, in the organocatalytic synthesis of 4-aminoisochromanone derivatives, HPLC analysis on a chiral stationary phase is indispensable for determining the stereochemical outcome of the reaction. thieme-connect.com The choice of the chiral stationary phase and the mobile phase composition are key factors in achieving optimal separation. chiralpedia.comsigmaaldrich.com

In a study on the asymmetric synthesis of 3-acetyl-4-aminoisochroman-1-ones, which are structurally related to this compound, the diastereomeric ratios and enantiomeric excesses were determined using HPLC with a chiral stationary phase. thieme-connect.com The researchers were able to achieve excellent cis-stereoselectivities and high enantiomeric excesses, demonstrating the effectiveness of their chosen chromatographic method. thieme-connect.com

The following tables present data from the enantioselective synthesis of various 4-aminoisochromanone derivatives, highlighting the successful chromatographic resolution achieved.

Table 1: Optimization of Reaction Conditions for the Synthesis of a 4-Aminoisochromanone Derivative thieme-connect.com

EntrySolventTime (h)Yield (%)bdr (cis:trans)cee (%)d
1Toluene246595:592
2CH2Cl2247096:494
3THF485593:790
4a-MeTHF486094:691
5MTBE724592:888
6Dioxane725093:789
7CHCl3247297:395
8CCl4483090:1085
9Neat96<10ndnd
10CH2Cl21280>99:196
11CH2Cl2685>99:196

a Reaction conditions: 0.2 mmol of starting material, 1.5 equivalents of aniline (B41778), in 0.4 mL of solvent (0.5 M), and 20 mol% of catalyst A. thieme-connect.com b Yield of the isolated product after flash chromatography. thieme-connect.com c Determined via HPLC analysis on a chiral stationary phase. thieme-connect.com d Determined via HPLC analysis on a chiral stationary phase. thieme-connect.com nd = not determined

Table 2: Substrate Scope for the Asymmetric Synthesis of cis-4-Aminoisochromanones thieme-connect.com

EntryR1R2ProductYield (%)bdr (cis:trans)cee (%)d
1HH3a 85>99:196
2H4-Me3b 82>99:197
3H4-OMe3c 80>99:198
4H4-F3d 78>99:195
5H4-Cl3e 75>99:194
6H4-Br3f 72>99:193
7H4-NO23g 6598:292
8H2-Me3h 70>99:199
95-MeH3i 83>99:196
106-MeH3j 81>99:197
117-OMeH3k 79>99:198

a Reaction conditions: 0.2 mmol of starting material, 1.5 equivalents of aniline derivative, in 0.4 mL of CH2Cl2 (0.5 M), and 20 mol% of catalyst A, for 6-12h at room temperature. thieme-connect.com b Yield of the isolated product after flash chromatography. thieme-connect.com c Determined via HPLC analysis on a chiral stationary phase. thieme-connect.com d Determined via HPLC analysis on a chiral stationary phase. thieme-connect.com

Computational and Theoretical Studies of 4 Aminoisochroman 3 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

There are no available studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and predict the reactivity of 4-Aminoisochroman-3-one. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electron density distribution, electrostatic potential maps, and reactivity indices, which are fundamental for understanding the chemical behavior of a molecule.

Molecular Dynamics Simulations and Conformational Analysis

Predictive Modeling of Reaction Pathways and Selectivity

Information regarding the predictive modeling of reaction pathways and selectivity for this compound is not present in the current body of scientific literature. Theoretical models are often used to map out potential reaction mechanisms, calculate activation energies, and predict the regio- and stereoselectivity of chemical transformations. The absence of such studies for this compound means its reactivity from a computational standpoint is uncharacterized.

Analysis of Intermolecular Interactions and Supramolecular Architecture

There is no documented research on the analysis of intermolecular interactions or the supramolecular architecture of this compound. This type of investigation would typically involve analyzing non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces, which govern how molecules self-assemble into larger, ordered structures. Understanding these interactions is key to predicting crystal packing and the formation of co-crystals or other supramolecular assemblies.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of isochromanone derivatives has traditionally relied on methods that can involve harsh conditions or the use of environmentally unfriendly reagents. researchgate.net Future research will undoubtedly focus on developing more sustainable and efficient synthetic pathways to 4-Aminoisochroman-3-one and related structures.

A key area of development is the use of green oxidation techniques. The direct oxidation of isochromans using molecular oxygen (O2) as the oxidant is a highly desirable and environmentally friendly approach. researchgate.netbohrium.com Recent advancements have shown the efficacy of heterogeneous catalysts, such as cobalt-based metal-organic frameworks (Co-MOFs) and vanadium clusters, in facilitating this transformation under mild conditions. researchgate.netbohrium.com These catalysts offer the advantages of high catalytic activity and recyclability, aligning with the principles of green chemistry. researchgate.netbohrium.com

Another promising avenue is the use of biocatalysis. Laccase-mediated oxidative [4+2] cyclization has been successfully employed for the synthesis of isochromanones from simple starting materials like pyrocatechuic acid and styrenes. rsc.orgresearchgate.net This enzymatic approach avoids the need for metal catalysts and harsh reaction conditions, offering a sustainable alternative. rsc.org Further research could adapt these biocatalytic systems for the synthesis of amino-substituted isochromanones.

Additionally, metal-free cascade cyclizations present a powerful strategy for constructing the isochromanone core. rsc.org These reactions can lead to highly functionalized products under mild conditions, and exploring their application to substrates that would yield the 4-amino substitution pattern is a logical next step.

Advancements in Stereoselective Synthesis Methodologies

The introduction of a substituent at the 4-position of the isochromanone ring creates a stereocenter, making the development of stereoselective synthetic methods crucial for accessing enantiomerically pure this compound. This is particularly important as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

One-pot intramolecular Mannich reactions have been shown to produce 4-aminoisochromanones with excellent cis-stereoselectivity and high enantiomeric excess (ee). organic-chemistry.org Future work will likely focus on expanding the substrate scope and catalyst systems for this reaction to generate a wider diversity of chiral 4-aminoisochromanone derivatives.

Organocatalysis, in general, represents a powerful tool for asymmetric synthesis. Enamine-based asymmetric amination reactions have been successfully used to synthesize chiral α-amino lactones, which are structurally related to this compound. rsc.org Adapting these organocatalytic methods to isochromanone precursors could provide a direct and highly enantioselective route to the target molecule.

Furthermore, the use of chiral catalysts, such as dinuclear zinc complexes, has proven effective in the enantioselective synthesis of related spiro-isochromanone derivatives. researchgate.net Exploring the utility of these and other chiral Lewis acid catalysts in the synthesis of this compound could lead to highly efficient and stereoselective methodologies. acs.org Hypervalent iodine(III) reagents, particularly in their catalytic and chiral forms, have also emerged as powerful tools for the stereoselective functionalization of alkenes to form lactones, a strategy that could be adapted for isochromanone synthesis. beilstein-journals.org

Exploration of Uncharted Chemical Reactivity

The chemical reactivity of the this compound scaffold is largely unexplored. Future research will aim to understand and exploit the interplay between the amino group, the lactone, and the aromatic ring to develop novel chemical transformations.

The lactone functionality itself offers several avenues for reactivity. The nucleophilicity of lactone enolates, such as those derived from isochroman-3-one, has been quantified, providing a basis for predicting their behavior in C-C bond-forming reactions. acs.org Investigating the enolate chemistry of this compound, and how the amino group influences it, could lead to new methods for substitution at the C-4 position.

Ring-opening reactions of the lactone could provide access to a variety of functionalized ortho-substituted phenylacetic acid derivatives. Conversely, ring-expansion reactions could be explored to synthesize medium-sized bicyclic lactams, which are of interest in medicinal chemistry. The reactivity of related spiro-epoxy/aziridine oxindole (B195798) cores, which are highly susceptible to nucleophilic ring-opening, can serve as a model for exploring the reactivity of strained systems derived from this compound. rsc.org

The amino group at the C-4 position is a key functional handle. It can be acylated or otherwise modified to create a library of derivatives for structure-activity relationship studies. nih.gov Furthermore, the amino group could direct further reactions on the aromatic ring or participate in intramolecular cyclizations to form more complex heterocyclic systems. The study of α-amino lactones has revealed novel tandem reactions and their potential as versatile intermediates, suggesting a rich field of reactivity for this compound. epa.govresearchgate.netacs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating discovery by predicting reaction outcomes, designing novel synthetic routes, and identifying promising molecular candidates. rsc.orgnih.gov

For this compound, AI can play a significant role in several areas. Retrosynthesis prediction algorithms can propose novel and efficient synthetic pathways to the target molecule and its derivatives, potentially identifying routes that a human chemist might overlook. engineering.org.cn These tools can analyze vast reaction databases to suggest the most viable and cost-effective synthetic strategies. numberanalytics.com

Predictive models can be used to forecast the physicochemical and biological properties of this compound and its analogues. numberanalytics.com By training on existing data for related heterocyclic compounds, ML models can predict properties such as reactivity, stability, and potential bioactivity. For instance, models can predict the regioselectivity of electrophilic aromatic substitution on the isochromanone core, guiding the design of functionalization reactions. rsc.org

Furthermore, AI and ML can be instrumental in optimizing reaction conditions. By analyzing the complex interplay of catalysts, solvents, and temperatures, machine learning algorithms can identify the optimal conditions for the synthesis of this compound with high yield and stereoselectivity. acs.org This can significantly reduce the time and resources required for experimental optimization. While challenges remain, particularly in the discovery of truly novel reactions where data is scarce, the integration of AI promises to revolutionize the exploration of new chemical space around scaffolds like this compound. rsc.org

Q & A

Basic Question: What are the established synthetic pathways for 4-Aminoisochroman-3-one, and how can researchers ensure reproducibility?

Answer:
Synthesis of this compound typically involves cyclization of substituted benzamides or reductive amination of isochroman-3-one derivatives. To ensure reproducibility:

  • Document reaction conditions : Include precise stoichiometry, temperature, solvent purity, and catalyst details (e.g., Pd/C for hydrogenation) .
  • Characterization protocols : Use NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry. For known intermediates, cite prior literature validation methods .
  • Replicate controls : Perform parallel reactions with standardized reagents to isolate variability sources .

Advanced Question: How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

Answer:
Contradictions in NMR or IR data may arise from tautomerism, solvent effects, or impurities. Mitigation strategies:

  • Multi-technique validation : Cross-validate with X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to confirm stereochemistry .
  • Computational modeling : Compare experimental IR spectra with DFT-calculated vibrational modes to identify discrepancies .
  • Batch analysis : Test multiple synthetic batches to rule out transient impurities .

Basic Question: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Optimize ionization conditions (ESI+ for amine groups) with deuterated internal standards to correct for matrix effects .
  • Calibration curves : Use linear ranges (1–1000 ng/mL) with R² > 0.99, validated per ICH guidelines .
  • Sample preparation : Solid-phase extraction (C18 columns) to isolate the compound from plasma/proteins .

Advanced Question: How should researchers design studies to investigate the pharmacological mechanisms of this compound?

Answer:

  • Target identification : Use affinity chromatography or SPR to screen binding partners (e.g., kinases, GPCRs) .
  • In vitro assays : Measure IC₅₀ in enzyme inhibition assays (e.g., COX-2) with positive/negative controls .
  • In vivo models : Employ knockout rodents to validate target specificity and assess off-target effects .

Advanced Question: What frameworks are effective for resolving contradictions in published bioactivity data for this compound?

Answer:

  • Systematic review : Apply PRISMA guidelines to screen studies, assess bias (e.g., selection bias in cell lines), and perform meta-analysis .
  • Dose-response reanalysis : Normalize data across studies using Hill plots to reconcile EC₅₀ variability .
  • Experimental replication : Independently validate key findings under standardized conditions .

Basic Question: How can computational models predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Optimize transition states for proposed mechanisms (e.g., nucleophilic attack at the carbonyl) using Gaussian or ORCA .
  • MD simulations : Simulate solvent interactions to predict regioselectivity in aqueous/organic media .
  • QSAR models : Train on existing derivatives to forecast bioactivity or solubility .

Advanced Question: What strategies optimize the enantiomeric synthesis of this compound for chiral studies?

Answer:

  • Chiral auxiliaries : Use Evans’ oxazolidinones or Sharpless catalysts to control stereochemistry .
  • HPLC enantioseparation : Employ Chiralpak columns with polar organic modifiers (e.g., hexane/isopropanol) .
  • Circular dichroism : Confirm absolute configuration via comparative CD spectra with known enantiomers .

Basic Question: How should researchers conduct a scoping review of this compound’s applications in medicinal chemistry?

Answer:

  • Search strategy : Use Boolean operators (e.g., "this compound AND (SAR OR pharmacokinetics)") across PubMed, SciFinder, and Web of Science .
  • Data extraction : Categorize findings by therapeutic area (e.g., antimicrobial, anticancer), noting gaps like limited in vivo data .
  • Stakeholder consultation : Engage pharmacologists to prioritize understudied mechanisms .

Advanced Question: What methodologies validate the stability of this compound under physiological conditions?

Answer:

  • Forced degradation : Expose to pH extremes (1–13), UV light, and elevated temperatures (40–60°C) .
  • Kinetic profiling : Monitor degradation via Arrhenius plots to extrapolate shelf-life .
  • Metabolite identification : Use hepatocyte incubations or LC-HRMS to map hydrolysis/oxidation pathways .

Advanced Question: How can interdisciplinary approaches enhance the development of this compound-based probes?

Answer:

  • Chemical biology : Conjugate with fluorophores (e.g., BODIPY) for cellular imaging .
  • Nanoparticle encapsulation : Use PLGA carriers to improve bioavailability in CNS studies .
  • Collaborative validation : Partner with clinicians to test efficacy in patient-derived xenografts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.